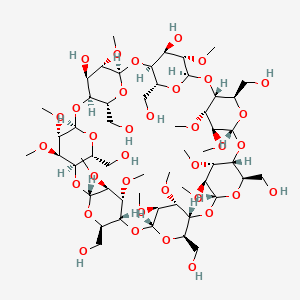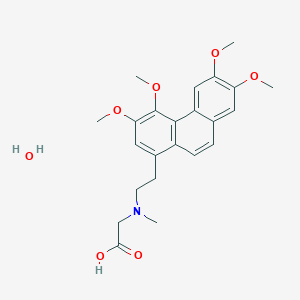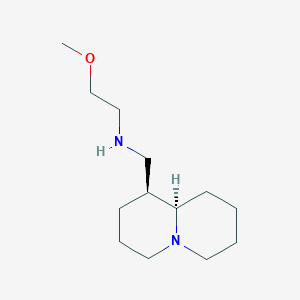
Ono-WG-307
Vue d'ensemble
Description
ONO-WG-307 is a highly potent and selective small molecule inhibitor of Bruton’s tyrosine kinase (Btk). Btk is a key regulator of B cell receptors, which play a central role in signal transduction pathways regulating survival, activation, proliferation, and differentiation of B-lineage lymphoid cells. This compound has shown efficacy in preclinical models of B-cell malignancies, particularly in the activated B-cell-like subtype of diffuse large B-cell lymphoma .
Méthodes De Préparation
The synthesis of ONO-WG-307 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is administered orally in preclinical studies at doses up to 10 mg/kg .
Analyse Des Réactions Chimiques
ONO-WG-307 undergoes various chemical reactions, primarily focusing on its interaction with Btk. The compound covalently binds to Btk, leading to sustained inhibition of downstream signaling pathways such as ERK, AKT, and PKD . The major product formed from these reactions is the inhibited form of Btk, which results in the suppression of malignant B cell survival and proliferation .
Applications De Recherche Scientifique
ONO-WG-307 has been extensively studied for its potential therapeutic applications in treating B-cell malignancies. It has shown promising results in preclinical models, particularly in the treatment of the activated B-cell-like subtype of diffuse large B-cell lymphoma . The compound’s ability to selectively inhibit Btk makes it a valuable tool in understanding B cell receptor signaling and its role in various types of B-cell lymphoma . Additionally, this compound has been used in combination with other therapeutic agents, such as the chimeric type I anti-CD20 antibody rituximab, to explore synergistic effects in inhibiting tumor growth .
Mécanisme D'action
ONO-WG-307 exerts its effects by covalently binding to Btk, a key component of the B cell receptor signaling pathway. This binding inhibits Btk’s kinase activity, leading to the suppression of downstream signaling pathways, including ERK, AKT, and PKD . The inhibition of these pathways results in decreased survival, activation, proliferation, and differentiation of malignant B cells . The compound’s selectivity for Btk over other tyrosine kinases, such as Lck, Lyn, and Fyn, further enhances its therapeutic potential .
Comparaison Avec Des Composés Similaires
ONO-WG-307 is unique in its high potency and selectivity for Btk. Similar compounds include other Btk inhibitors such as ibrutinib and acalabrutinib. While these compounds also target Btk, this compound has shown distinct advantages in preclinical models, particularly in its ability to sustain inhibition of multiple signaling pathways and its efficacy in combination with other therapeutic agents .
Propriétés
IUPAC Name |
6-amino-7-(4-phenoxyphenyl)-9-(1-prop-2-enoylpiperidin-3-yl)purin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N6O3/c1-2-21(32)29-14-6-7-18(15-29)31-24-22(23(26)27-16-28-24)30(25(31)33)17-10-12-20(13-11-17)34-19-8-4-3-5-9-19/h2-5,8-13,16,18H,1,6-7,14-15H2,(H2,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUDUUBCXJUFRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC(C1)N2C3=NC=NC(=C3N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




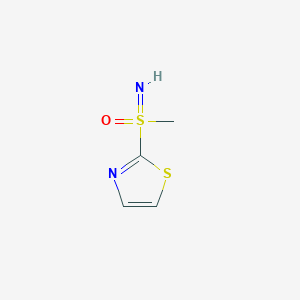
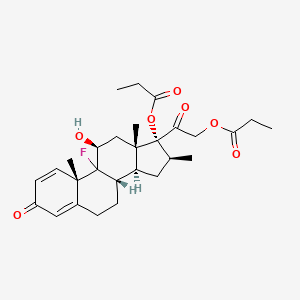
![2,4,6-Tri(benzo[b]thiophen-3-yl)-1,3,5,2,4,6-trioxatriborinane](/img/structure/B8023813.png)



